molecular formula C13H15BrClNO2 B2383543 5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide CAS No. 1179874-11-3

5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide

Cat. No.: B2383543
CAS No.: 1179874-11-3
M. Wt: 332.62
InChI Key: OMASEMVLZMWPKA-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide is an organic compound that features a benzamide core substituted with bromine, chlorine, and a hydroxycyclohexyl group

Scientific Research Applications

5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Safety and Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical. Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor. Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Mechanism of Action

Target of Action

Compounds with a 2-hydroxy-benzamide structure are known for their biological activity . Therefore, it’s plausible that this compound may interact with similar targets as other 2-hydroxy-benzamide derivatives.

Mode of Action

Benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Given the known biological activity of 2-hydroxy-benzamide compounds , it’s likely that this compound may influence similar pathways.

Result of Action

2-hydroxy-benzamide compounds are known for their antifungal, antibacterial, antimycobacterial, analgesic, and anti-inflammatory properties . Therefore, it’s plausible that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide typically involves the following steps:

    Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 5 and 2 positions, respectively.

    Cyclohexylation: The intermediate product is then reacted with 3-hydroxycyclohexylamine under suitable conditions to form the final compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted benzamides can be formed.

    Oxidation Products: Oxidation of the hydroxy group yields a ketone derivative.

    Reduction Products: Reduction of the hydroxy group results in a cyclohexyl derivative.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloro-N-cyclohexylbenzamide: Similar structure but lacks the hydroxy group.

    5-bromo-2-chloro-3-nitropyridine: Contains a nitro group instead of the hydroxycyclohexyl group.

    5′-Bromo-3′-chloro-2′-hydroxychalcone: Features a chalcone core with similar substituents.

Uniqueness

5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide is unique due to the presence of the hydroxycyclohexyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-2-chloro-N-(3-hydroxycyclohexyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrClNO2/c14-8-4-5-12(15)11(6-8)13(18)16-9-2-1-3-10(17)7-9/h4-6,9-10,17H,1-3,7H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMASEMVLZMWPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)C2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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